4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzyloxy and methylbenzoyl intermediates, followed by their coupling with the bromophenyl and hydroxypropyl groups. The final step involves the formation of the pyrrol-2(5H)-one ring. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzyloxy and bromophenyl groups may interact with enzymes or receptors, while the hydroxy and methoxypropyl groups can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-(Benzyloxy)-2-methylbenzoyl derivatives
- 5-(3-Bromophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one analogs These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C29H28BrNO5 |
---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
(4E)-5-(3-bromophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H28BrNO5/c1-19-16-23(36-18-20-8-4-3-5-9-20)12-13-24(19)27(32)25-26(21-10-6-11-22(30)17-21)31(14-7-15-35-2)29(34)28(25)33/h3-6,8-13,16-17,26,32H,7,14-15,18H2,1-2H3/b27-25+ |
InChI Key |
VCQXWKGCNCXWDQ-IMVLJIQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCCOC)C4=CC(=CC=C4)Br)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
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